(S)-Zaltoprofen
Description
Overview of the (S)-Zaltoprofen Research Landscape
Academic inquiry into this compound is multifaceted, extending from its fundamental mechanism of action to novel therapeutic applications and advanced drug delivery strategies. A primary focus of research has been its function as a preferential cyclooxygenase-2 (COX-2) inhibitor, which selectively targets the enzyme responsible for inflammation and pain. researchgate.netsaspublishers.com
A significant portion of the research landscape is dedicated to a unique characteristic of Zaltoprofen (B1682368): its potent inhibition of bradykinin-induced pain responses. pharmatutor.orgresearchgate.net This mechanism appears to be distinct from that of many other NSAIDs, sparking investigations into its specific interactions with pain signaling pathways. researchgate.net
Furthermore, the compound's physicochemical properties, particularly its poor aqueous solubility and resulting low oral bioavailability, have become a major driver of research. nih.govnih.gov Scientists are actively exploring various formulation strategies to overcome these limitations. Studies have investigated the use of nanostructured lipid carriers (NLCs), which have been shown to significantly enhance oral bioavailability in rat models. nih.gov Other research has systematically measured the solubility of this compound in numerous solvents and with various solubilizers to establish foundational data for preformulation studies. nih.govunimelb.edu.au
Recent research has also ventured into novel therapeutic areas. For instance, studies have explored the anti-tumor effects of Zaltoprofen in musculoskeletal tumors, linking its activity to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Population pharmacokinetic (PPK) modeling is another active area, aiming to understand and predict the variability in drug response among individuals by identifying key covariates like creatinine (B1669602) clearance and albumin levels. researchgate.net
| Research Area | Key Research Findings | Primary Objective |
|---|---|---|
| Mechanism of Action | Preferential COX-2 inhibitor; Potently inhibits bradykinin-induced nociception by blocking the B2 receptor-mediated pathway. researchgate.netsaspublishers.com | To elucidate the unique anti-inflammatory and analgesic pathways. |
| Pharmacokinetics & Formulation | Poor aqueous solubility and low oral bioavailability. nih.gov Nanostructured lipid carriers (NLCs) increased relative bioavailability by 431.3% in rats. nih.gov | To enhance solubility and improve systemic drug delivery. |
| Novel Therapeutic Applications | Exhibits anti-tumor activity in tenosynovial giant cell tumors through PPARγ activation. nih.gov | To explore efficacy in indications beyond inflammation and pain. |
| Pharmacokinetic Modeling | Population pharmacokinetic models identified creatinine clearance and albumin as significant covariates affecting drug clearance. researchgate.net | To enable personalized medicine by predicting pharmacokinetic variability. |
Historical Context of Nonsteroidal Anti-Inflammatory Drug (NSAID) Research and this compound Development
The development of this compound is rooted in the long and evolving history of NSAIDs. This history traces back thousands of years to the use of willow bark, rich in salicin, for pain and fever. dovepress.com The modern era of NSAIDs began with the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. dovepress.com For nearly a century, the mechanism of these drugs remained a mystery.
A paradigm shift occurred in 1971 when Sir John Vane discovered that aspirin (B1665792) and related NSAIDs work by inhibiting the synthesis of prostaglandins (B1171923), molecules involved in pain and inflammation. mdpi.comnih.gov This discovery, which earned him a Nobel Prize, provided a clear scientific rationale for NSAID action.
The subsequent breakthrough came in the early 1990s with the identification of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2. dovepress.comnih.gov Research revealed that COX-1 is a constitutive enzyme with protective functions in the gastrointestinal tract and platelets, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. dovepress.com This discovery gave rise to the "COX-2 hypothesis": that a selective inhibitor of COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects caused by the inhibition of COX-1. mdpi.com This hypothesis spurred the development of a new generation of NSAIDs, the selective COX-2 inhibitors (coxibs). dovepress.commdpi.com Zaltoprofen was developed within this scientific landscape as a preferential COX-2 inhibitor, offering a targeted approach to inflammation. saspublishers.com
| Era/Year | Key Development | Significance |
|---|---|---|
| c. 1500 BC | Use of willow bark extract for pain and fever. dovepress.com | Early use of natural salicylates. |
| 1869 | Synthesis of acetylsalicylic acid (aspirin). dovepress.com | Beginning of modern NSAID pharmacology. |
| 1971 | Sir John Vane demonstrates NSAIDs inhibit prostaglandin (B15479496) synthesis. mdpi.comnih.gov | Elucidation of the core mechanism of action for NSAIDs. |
| Early 1990s | Discovery of COX-1 and COX-2 isoforms. dovepress.comnih.gov | Enabled the development of targeted, selective NSAIDs. |
| Late 1990s | Development of preferential and selective COX-2 inhibitors, including Zaltoprofen. saspublishers.commdpi.com | Launch of a new class of NSAIDs aiming for improved gastrointestinal profiles. |
Rationale for Focused Academic Inquiry into this compound
The sustained academic interest in this compound stems from several unique properties that set it apart from other NSAIDs. The foremost rationale is its dual mechanism of action. While its preferential inhibition of COX-2 is a feature shared with other modern NSAIDs, its pronounced ability to inhibit bradykinin-induced pain responses is a distinguishing feature. pharmatutor.orgresearchgate.net In-vivo studies have shown Zaltoprofen to have a potent inhibitory effect on nociceptive responses induced by bradykinin (B550075), an effect that was weak or absent with other preferential COX-2 inhibitors like meloxicam (B1676189) and etodolac (B1671708), or non-selective NSAIDs like indomethacin. researchgate.net
Crucially, this inhibition of the bradykinin pathway is not achieved by directly blocking bradykinin B1 or B2 receptors. researchgate.net Instead, research suggests that Zaltoprofen blocks the B2 receptor-mediated signaling pathway within primary sensory neurons, preventing the subsequent increase in intracellular calcium. researchgate.net This novel analgesic mechanism provides a strong impetus for further study, as it may offer benefits in pain states where bradykinin is a key mediator.
Another significant rationale for focused inquiry is the compound's potential as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Activation of PPARγ is linked to various cellular processes, including differentiation and apoptosis. This has opened a new avenue of research investigating Zaltoprofen's potential anti-tumor activities, particularly in musculoskeletal tumors like tenosynovial giant cell tumors. nih.gov
Finally, the compound's challenging physicochemical profile, specifically its poor solubility, drives innovation in the field of pharmaceutical sciences. nih.govnih.gov Academic research is actively exploring ways to enhance its bioavailability through advanced drug delivery technologies, such as nanostructured lipid carriers, which can significantly improve its pharmacokinetic profile. nih.gov The stereoselective nature of its activity, residing solely in the (S)-enantiomer, also fuels research into stereospecific synthesis and analysis. wjbphs.compharmatutor.org
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
|---|---|---|---|
| Zaltoprofen | 1.3 | 0.34 | 3.82 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
| Etodolac | 100 | 53 | 1.89 |
| Ibuprofen (B1674241) | 3.0 | 3.5 | 0.86 |
| Indomethacin | 0.013 | 0.044 | 0.30 |
| Aspirin | 1.7 | 7.5 | 0.23 |
Data sourced from PharmaTutor. pharmatutor.org A higher COX-1/COX-2 ratio indicates preferential inhibition of COX-2.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89482-01-9 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S)-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/t10-/m0/s1 |
InChI Key |
MUXFZBHBYYYLTH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Research
Advanced Synthetic Routes for (S)-Zaltoprofen
The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry and purity. solubilityofthings.com Researchers have explored various synthetic pathways, often involving the construction of the core dibenzo[b,f]thiepin-10-one structure followed by the introduction or resolution of the chiral propionic acid side chain.
Multi-Step Reaction Sequences and Key Intermediates
The synthesis of zaltoprofen (B1682368), and by extension its (S)-enantiomer, can be broadly categorized into two main approaches. The first begins with o-chlorobenzene acetic acid methyl ester and, through several steps, yields 5-(1-propyloic)-2-thiophenyl toluylic acid (II), which then undergoes a ring-closure reaction to form the zaltoprofen core (I). google.com The second approach starts with o-chloroacetophenone to first construct the 10,11-dihydro-dibenzo[b,f]thiepin-10-one (III) ring system, followed by the introduction of the isopropyl acid group at the 2-position of the female ring. google.com
A notable process involves the diazotization of 2-(4-amino-3-carboxymethylphenyl)propionic acid or its salt, followed by a reaction with thiophenol. This yields the key intermediate 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid, which is then subjected to a cyclization reaction to produce zaltoprofen. wipo.int Another patented method describes the preparation of zaltoprofen starting from 5-(1-propionyl)-2-thiophenyl toluylic acid, which undergoes rearrangement, hydrolysis, and cyclization. google.com
The following table outlines some of the key intermediates involved in various synthetic routes to zaltoprofen.
| Intermediate Name | Role in Synthesis | Reference |
| 5-(1-propyloic)-2-thiophenyl toluylic acid | Precursor to ring closure | google.com |
| 10,11-dihydro-dibenzo[b,f]thiepin-10-one | Core heterocyclic structure | google.com |
| 2-(4-amino-3-carboxymethylphenyl)propionic acid | Starting material for a diazotization route | wipo.int |
| 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid | Intermediate formed after reaction with thiophenol | wipo.int |
| 5-(1-propionyl)-2-thiophenyl toluylic acid | Starting material for a rearrangement/cyclization route | google.com |
Optimization of Reaction Conditions for Industrial Production
For the large-scale synthesis of zaltoprofen, optimization of reaction conditions is crucial for improving yield, reducing costs, and ensuring environmental sustainability. One patented method emphasizes a simple and efficient preparation using 5-(1-propyloic)-2-thiophenyl toluylic acid as the raw material. google.com The reaction is carried out in a mixed acid system of sulfuric acid and phosphoric acid at a controlled temperature of 50 ± 2 °C for 5-6 hours. google.com The work-up procedure involves extraction with ethyl acetate (B1210297) and washing with saturated sodium bicarbonate and sodium chloride solutions, followed by crystallization. google.com This method is highlighted as being suitable for industrial production due to its operational simplicity and improved product yield. google.com
The choice of solvents and their ratios, as well as temperature and reaction time, are critical parameters that are often optimized. For instance, in the aforementioned process, the mass ratio of the starting material to the acidic catalysts is specified as 1:1-5:1 for sulfuric acid and phosphoric acid, respectively. google.com Furthermore, the ratio of the organic solvent (ethyl acetate) to water during the work-up is maintained at 1:1. google.com Such precise control over reaction parameters is a hallmark of industrial process optimization.
Stereoselective Synthesis Approaches for this compound
Since the pharmacological activity of zaltoprofen is primarily attributed to the (S)-enantiomer, developing stereoselective methods to produce it directly is a major goal in medicinal and process chemistry. researchgate.net These approaches can be broadly divided into chiral resolution and asymmetric catalysis.
Chiral resolution is a common method for separating enantiomers from a racemic mixture. wikipedia.org For zaltoprofen, this typically involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.orggoogle.com The desired this compound-chiral amine salt is then treated with an acid to liberate the pure this compound. google.com
A patented method describes the use of a chiral amine in an organic solvent to react with racemic zaltoprofen. google.com The resulting this compound-chiral amine salt is isolated and then treated with acid to yield this compound. google.com The process can be further optimized by careful selection of the chiral resolving agent and the crystallization solvent. For instance, the use of methanol (B129727) or ethanol (B145695) in specific volumetric ratios relative to the racemic zaltoprofen is suggested to improve the efficiency of the resolution. google.com
High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of zaltoprofen enantiomers. researchgate.netresearchgate.net A study demonstrated successful separation using a Chiralcel OJ-RH stationary phase with a mobile phase consisting of 150 mM sodium perchlorate (B79767) (pH 2.5) and methanol (20:80, v/v). researchgate.net This method achieved baseline separation of the (S) and (R) enantiomers. researchgate.net
Asymmetric catalysis offers a more direct and potentially more efficient route to enantiomerically pure compounds by using a chiral catalyst to favor the formation of one enantiomer over the other. numberanalytics.com While specific examples of asymmetric catalysis being applied to the industrial synthesis of this compound are not extensively detailed in the provided search results, the principles of this technology are highly relevant. Asymmetric catalysis can be applied in various reaction types, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions, which are integral to the synthesis of complex molecules like zaltoprofen. numberanalytics.comnih.gov The development of a suitable chiral catalyst for a key step in the zaltoprofen synthesis could, in principle, allow for the direct production of the (S)-enantiomer, bypassing the need for chiral resolution.
Novel Precursors and Starting Materials in this compound Synthesis
Research into the synthesis of zaltoprofen continues to explore new starting materials and precursors to develop more efficient and economical routes. One approach starts with o-chlorobenzene acetic acid methyl ester and propionyl chloride, proceeding through a series of reactions including acylation, esterification, bromination, ketalization, rearrangement, hydrolysis, and cyclization. google.com Another route utilizes o-chloroacetophenone as the initial raw material. google.comgoogle.com
A patent highlights the use of 5-(1-propionyl)-2-thiophenyl toluylic acid as a key starting material, which is then converted to zaltoprofen through rearrangement, hydrolysis, and cyclization steps. google.com Another innovative approach involves the diazotization of 2-(4-amino-3-carboxymethylphenyl)propionic acid and subsequent reaction with thiophenol to form an intermediate that is then cyclized. wipo.int The exploration of diverse starting materials and synthetic pathways underscores the ongoing effort to refine the synthesis of this important pharmaceutical compound.
The following table lists some of the precursors and starting materials mentioned in the literature for the synthesis of zaltoprofen.
| Precursor/Starting Material | Synthetic Approach | Reference |
| o-chlorobenzene acetic acid methyl ester | Multi-step synthesis involving introduction of the side chain before cyclization | google.comgoogle.com |
| o-chloroacetophenone | Multi-step synthesis involving formation of the core ring system first | google.comgoogle.com |
| 5-(1-propionyl)-2-thiophenyl toluylic acid | Rearrangement, hydrolysis, and cyclization | google.com |
| 2-(4-amino-3-carboxymethylphenyl)propionic acid | Diazotization followed by reaction with thiophenol and cyclization | wipo.int |
| Thiophenol | Reagent used in the diazotization route | wipo.int |
| Propionyl chloride | Reagent used with o-chlorobenzene acetic acid methyl ester | google.com |
Green Chemistry Principles in this compound Manufacturing Research
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce waste, and enhance the sustainability of drug manufacturing processes. jocpr.comlineview.com Research into the synthesis of this compound, the pharmacologically active enantiomer of Zaltoprofen, reflects this trend, with investigations focusing on developing more environmentally benign and efficient manufacturing routes. Key areas of this research include the use of safer solvents, the application of biocatalysis for chiral resolution, and the optimization of reaction conditions to reduce waste and energy consumption. maithililifesciences.commdpi.com
Advancements in Solvent Selection
Traditional chemical synthesis often relies on volatile and hazardous organic solvents. jocpr.com In the context of Zaltoprofen synthesis, research has targeted the replacement of problematic solvents used in critical steps like intramolecular cyclization. For instance, methods have been developed to replace dichloromethane (B109758), a solvent with environmental and health concerns, with safer alternatives. google.com
One patented approach details the use of organic solvents with boiling points of 80°C or higher that are poorly soluble or insoluble in water for the Friedel-Crafts type intramolecular cyclization reaction. google.com This strategy not only avoids more hazardous solvents but also simplifies the separation and purification of the final product. google.com The use of solvents such as methylcyclohexane, cyclohexane, and n-heptane has been shown to produce Zaltoprofen with high purity (≥99.5%). google.com
| Solvent Type | Example Solvent | Key Advantages in Green Synthesis | Reported Product Purity |
|---|---|---|---|
| Conventional Halogenated Solvent | Dichloromethane | Effective solvent for the reaction but poses environmental and health risks. | N/A |
| Alternative Greener Solvents | Methylcyclohexane | Hardly soluble in water, simplifying product separation; considered less hazardous than chlorinated solvents. | ≥99.5% |
| Cyclohexane | |||
| n-Heptane |
Biocatalysis for Enantioselective Synthesis
The production of single-enantiomer drugs like this compound presents a significant challenge. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful green tool for synthesizing chiral compounds with high selectivity. mdpi.comnih.gov Enzymes operate under mild conditions, are biodegradable, and exhibit unparalleled stereo-, regio-, and chemo-selectivity. mdpi.comnih.gov
For profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which Zaltoprofen belongs, enzymatic kinetic resolution is a well-established green methodology. nih.govmdpi.com This technique typically employs lipases to selectively acylate or esterify one enantiomer from a racemic mixture, allowing the other to be isolated in high enantiomeric purity. unipd.it While specific studies on this compound are not as prevalent, research on the resolution of structurally similar profens like Ketoprofen (B1673614) and Ibuprofen (B1674241) provides a strong precedent.
Research has demonstrated that lipases such as Candida rugosa lipase (B570770) show a preference for the (S)-enantiomer in the resolution of ketoprofen, achieving high enantiomeric excess (ee) of 99%. nih.govmdpi.com This process involves the enantioselective esterification of the (S)-enantiomer, which can then be separated from the unreacted (R)-enantiomer. nih.gov A further green advantage is the ability to racemize the undesired (R)-enantiomer and recycle it back into the process, a technique known as Dynamic Kinetic Resolution (DKR). nih.govsu.se DKR combines enzymatic resolution with in-situ racemization of the slow-reacting enantiomer, making it possible to convert the entire racemic starting material into a single, desired enantiomer with a theoretical yield of 100%. su.se
| Enzyme | Substrate | Reaction Type | Key Findings |
|---|---|---|---|
| Candida rugosa Lipase | (R,S)-Ketoprofen | Enantioselective Esterification | Demonstrated high enantioselectivity (E=185) with a preference for the (S)-enantiomer, achieving 99% enantiomeric excess (ee). nih.govmdpi.com |
| Candida antarctica Lipase B (CalB) | (R,S)-Ibuprofen | Enantioselective Esterification | Effectively produced an IBU-erythritol ester with 82% ± 4% conversion. mdpi.comresearchgate.net |
| Rhizomucor miehei Lipase | (S)-Ibuprofen | Solventless Esterification | Achieved 83% ± 5% conversion in the esterification of (S)-ibuprofen with glycerol. mdpi.comresearchgate.net |
These biocatalytic approaches represent a significant step forward in the sustainable manufacturing of this compound and other chiral profens, offering pathways that are not only environmentally friendlier but also highly efficient and selective.
Stereochemical Aspects and Enantiomeric Research
Enantiomeric Purity and Chiral Integrity Studies of (S)-Zaltoprofen
Enantiomeric purity is a critical quality attribute for single-enantiomer drug products, as it ensures the safety and efficacy of the pharmaceutical compound. wisdomlib.org For chiral drugs, one enantiomer often possesses the desired therapeutic activity (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable effects. chiralpedia.com Therefore, robust analytical methods are required to separate and quantify the enantiomers to ensure the chiral integrity of the final product. wisdomlib.orglibretexts.org
A simple and validated reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the direct separation of zaltoprofen (B1682368) enantiomers. researchgate.net Research has shown that optimal separation can be achieved on a Chiralcel OJ-RH stationary phase. researchgate.net Under specific mobile phase conditions, baseline separation of this compound and (R)-Zaltoprofen was achieved, allowing for precise quality control analysis of enantiomeric composition and purity. researchgate.net
Table 1: Chiral HPLC Separation Parameters for Zaltoprofen Enantiomers researchgate.net
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Chiralcel OJ-RH |
| Mobile Phase | 150 mM sodium perchlorate (B79767) (pH 2.5)–methanol (B129727), 20:80 (v/v) |
| Retention Time (S-enantiomer) | ~14 min |
| Retention Time (R-enantiomer) | ~16 min |
| Resolution (Rs) | 3 |
This method is suitable for the routine analysis of zaltoprofen, ensuring the enantiomeric purity of this compound in pharmaceutical formulations. researchgate.net
Stereospecificity of Biological Actions of this compound vs. Racemic Mixture
The biological activities of zaltoprofen are highly stereospecific, with the (S)- and (R)-enantiomers exhibiting different pharmacological effects. nih.govresearchgate.net
Preclinical studies in rodent models have demonstrated a clear distinction in the anti-inflammatory properties of the zaltoprofen enantiomers. nih.gov In a carrageenan-induced paw edema model in mice, a standard test for acute inflammation, (S)-(+)-zaltoprofen potently inhibited the inflammatory response. nih.govresearchgate.net In contrast, (R)-(-)-zaltoprofen showed no significant anti-inflammatory effect. nih.govresearchgate.net
Furthermore, the anti-inflammatory effect of the pure (S)-(+)-zaltoprofen was stronger than that of the racemic mixture. nih.govresearchgate.net This finding strongly suggests that (S)-(+)-zaltoprofen is the active anti-inflammatory component of racemic zaltoprofen. nih.govresearchgate.net The prostaglandin (B15479496) synthetase-inhibiting effect of zaltoprofen is attributed to the (S)-antipode. researchgate.net
Table 2: Effect of Zaltoprofen Enantiomers on Carrageenan-Induced Paw Edema in Mice nih.gov
| Treatment Group | Inhibition of Edema (%) |
|---|---|
| (S)-(+)-Zaltoprofen | Potent Inhibition |
| (R)-(-)-Zaltoprofen | No Significant Inhibition |
| Racemic Zaltoprofen | Moderate Inhibition |
The analgesic activities of the zaltoprofen enantiomers present a more complex picture than their anti-inflammatory effects. nih.gov In the acetic acid-induced writhing model in mice, which assesses peripheral analgesic activity, no significant analgesic effect was observed for either the racemic mixture or the individual enantiomers at the same doses effective in the anti-inflammatory model. nih.govresearchgate.net
Stereoselective Pharmacokinetic Profiles of this compound (Preclinical)
Pharmacokinetic processes, including absorption, distribution, metabolism, and excretion, can be stereoselective, meaning the body handles each enantiomer differently. mdpi.comresearchgate.net Preclinical studies in rats have revealed that the pharmacokinetic profiles of (R)- and this compound are considerably different. researchgate.netnih.gov
Enantioselectivity in drug absorption can occur when a transport-mediated process is involved. mdpi.com Interestingly, some research has indicated that following oral administration of the racemic mixture to rats, the absorption of (R)-Zaltoprofen may be higher than that of this compound. scienceopen.com This can result in a slightly higher initial plasma concentration of the (R)-enantiomer. scienceopen.com
Metabolism is the pharmacokinetic event where enantioselectivity is most frequently observed, as metabolic enzymes can readily discriminate between stereoisomers. mdpi.comnih.gov Studies have shown that zaltoprofen is extensively metabolized by CYP2C9, which catalyzes sulphoxidation, and UGT2B7, which is responsible for glucuronidation. nih.gov
In vitro experiments using human liver microsomes showed that zaltoprofen metabolism was significantly inhibited by sulfaphenazole, a selective inhibitor of CYP2C9. nih.gov Furthermore, stereoselective glucuronidation has been reported for the zaltoprofen enantiomers. researchgate.net
Table 3: Preclinical Pharmacokinetic Parameters of Zaltoprofen Enantiomers in Rats Following Oral Administration of Racemic Zaltoprofen nih.gov
| Parameter | This compound | (R)-Zaltoprofen |
|---|---|---|
| AUC (Area Under the Curve) | Significantly Higher | Significantly Lower |
| Cmax (Maximum Concentration) | Significantly Higher | Significantly Lower |
| t1/2 (Half-life) | Longer | Shorter |
| Bioavailability | Higher | Lower |
Molecular Pharmacology and Receptor Interaction Studies
Mechanisms of Action Beyond Cyclooxygenase Inhibition
(S)-Zaltoprofen's pharmacological profile is distinguished by its dual action on both the prostaglandin (B15479496) and bradykinin (B550075) systems, which are key mediators of inflammation and pain.
Cyclooxygenase (COX) Isoform Selectivity Research
This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. patsnap.com Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever. patsnap.com
Research has demonstrated that this compound is a preferential inhibitor of COX-2. saspublishers.com The COX-2 isoform is primarily induced during inflammatory responses and is responsible for producing pro-inflammatory prostaglandins. patsnap.com In contrast, the COX-1 isoform is constitutively expressed and involved in maintaining physiological functions such as protecting the gastric mucosa. patsnap.com The preferential inhibition of COX-2 is a key feature of this compound's mechanism. patsnap.com Studies have reported IC50 values of 0.34 μM for COX-2 and 1.3 μM for COX-1, highlighting its selectivity. This selectivity for COX-2 is attributed to the structural differences between the two enzyme isoforms. The active site of COX-2 is larger, containing a side pocket that can accommodate the bulkier structure of selective inhibitors. jpp.krakow.pl
When compared to other NSAIDs, this compound's COX selectivity profile is a distinguishing characteristic. While some NSAIDs like flurbiprofen (B1673479) and ketoprofen (B1673614) are COX-1 selective, and others like ibuprofen (B1674241) and naproxen (B1676952) are non-selective, this compound falls into the category of COX-2 preferential inhibitors, similar to meloxicam (B1676189) and etodolac (B1671708). nih.govnih.gov However, it is important to note that even COX-2 selective NSAIDs can retain some COX-1 inhibitory activity at therapeutic concentrations. nih.gov One study found that while other preferential COX-2 inhibitors like meloxicam and etodolac showed little effect on bradykinin-induced pain responses, this compound exhibited a potent inhibitory action, suggesting its analgesic effects are not solely dependent on COX inhibition. nih.gov
Table 1: Comparative COX Inhibition of Various NSAIDs
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Profile |
|---|---|---|---|
| This compound | 1.3 | 0.34 | Preferential COX-2 |
| Meloxicam | - | - | High COX-2 Selectivity |
| Etodolac | - | - | High COX-2 Selectivity |
| Diclofenac | - | - | High COX-2 Selectivity |
| Ibuprofen | - | - | Non-selective |
| Naproxen | - | - | Non-selective |
| Flurbiprofen | - | - | COX-1 Selective |
| Ketoprofen | - | - | COX-1 Selective |
Data derived from multiple sources. nih.govresearchgate.net Exact IC50 values for all compounds were not available across all compared studies.
Bradykinin Pathway Modulation
A unique aspect of this compound's mechanism is its ability to modulate the bradykinin pathway, which contributes significantly to its analgesic effects. patsnap.com Bradykinin is a peptide that causes vasodilation and sensitizes nerve endings to pain. patsnap.com
This compound has been reported to inhibit the release of bradykinin. patsnap.compatsnap.com By preventing the release of this potent pain mediator, this compound provides an additional layer of pain relief, particularly in conditions where bradykinin plays a prominent role. patsnap.com Furthermore, research has shown that this compound significantly inhibits bradykinin-induced 12-lipoxygenase (12-LOX) activity and the subsequent release of substance P from dorsal root ganglion (DRG) neurons. selleckchem.comresearchgate.net
This compound's interaction with the bradykinin pathway extends to the B2-type bradykinin receptor. nih.gov While studies indicate that this compound does not directly bind to the B1 or B2 receptors, it effectively blocks the B2 receptor-mediated pathway in primary sensory neurons. nih.govnih.gov This blockade is achieved by inhibiting the downstream signaling cascades initiated by bradykinin's interaction with the B2 receptor. nih.gov Specifically, this compound has been shown to completely inhibit the bradykinin-induced increase of intracellular calcium, an effect that is blocked by a B2 antagonist but not a B1 antagonist. nih.govresearchgate.net This inhibition of calcium increase occurs even in the absence of extracellular calcium, suggesting an effect on intracellular calcium release. nih.gov The B2 receptor is the predominant, constitutively expressed subtype in healthy tissues and mediates many of bradykinin's effects, including smooth muscle contraction and pain fiber stimulation. ebi.ac.uk this compound's ability to inhibit the Gq protein-coupled B2 receptor-mediated actions, through the inhibition of protein kinase C activation, further underscores its unique analgesic mechanism. researchgate.net
Downstream Signaling Pathway Modulation (e.g., Protein Kinase C, 12-Lipoxygenase)
This compound has been shown to modulate downstream signaling pathways, including those involving Protein Kinase C (PKC) and 12-Lipoxygenase (12-LOX). researchgate.net
Protein Kinase C (PKC): this compound inhibits bradykinin-induced pain responses by blocking the activation of Protein Kinase C. caymanchem.com This action is independent of its cyclooxygenase (COX) inhibition. caymanchem.com PKC is a family of serine/threonine-protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and inflammation. uniprot.org By inhibiting PKC activation, this compound interferes with the signaling cascade that leads to the sensation of pain. researchgate.net Specifically, it has been suggested that zaltoprofen (B1682368) acts by inhibiting the Gq protein-coupled B2 receptor-mediated action, which in turn prevents PKC activation in primary sensory neurons. researchgate.net
Other Proposed Molecular Targets and Pathways (e.g., Leukocyte Migration, Lysosomal Enzyme Inhibition)
Beyond its effects on PKC and 12-LOX, this compound also influences other molecular targets and pathways involved in the inflammatory response.
Leukocyte Migration: Zaltoprofen has been observed to have a leukocyte migration inhibitory action. jbpharma.compharmatutor.orggoogle.com Leukocyte migration to the site of inflammation is a critical step in the inflammatory process, and its inhibition can help to reduce tissue damage. frontiersin.org This effect is considered a part of its membrane-stabilizing action. jbpharma.compharmatutor.orggoogle.com
Lysosomal Enzyme Inhibition: Zaltoprofen also demonstrates an inhibitory effect on lysosomal enzymes. jbpharma.compharmatutor.orggoogle.com Lysosomes contain various hydrolytic enzymes that, when released, can contribute to tissue damage during inflammation. nih.gov By inhibiting the release or activity of these enzymes, zaltoprofen may further mitigate the inflammatory response. jbpharma.compharmatutor.orggoogle.com
Enzyme Kinetics and Inhibitor Binding Studies
The interaction of this compound with its target enzymes has been characterized through various kinetic and binding studies, providing a quantitative understanding of its inhibitory potential.
Quantitative Enzyme Inhibition Assays
Quantitative assays have been instrumental in determining the inhibitory potency of this compound against its primary targets, the cyclooxygenase (COX) enzymes.
This compound displays a preferential inhibition for COX-2 over COX-1. patsnap.com The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, provide a measure of this selectivity.
| Enzyme | IC50 (μM) |
| COX-1 | 1.3 caymanchem.com |
| COX-2 | 0.34 caymanchem.com |
Studies have also investigated the potential of zaltoprofen to inhibit various cytochrome P450 (CYP) enzymes. At a concentration of 5 µg/ml, zaltoprofen showed less than 15% inhibition for CYP1A2, CYP2C19, CYP2D6, and CYP2E1. However, it inhibited CYP2C9 by 25.6% at the same concentration. nih.govscispace.com At a higher concentration of 50 µg/ml, the inhibition of CYP2C9 increased to 75.3%, and CYP3A4 was inhibited by 48.8%. nih.govscispace.com The IC50 values for CYP2C9 and CYP3A4 were determined to be 19.2 µg/ml (64.4 µM) and 53.9 µg/ml (181 µM), respectively. nih.govscispace.com
Allosteric Modulation and Feedback Inhibition Mechanisms
The regulatory mechanisms of enzyme activity, such as allosteric modulation and feedback inhibition, are crucial for maintaining cellular homeostasis. jackwestin.comnumberanalytics.com
Allosteric Modulation: Allosteric modulation involves the binding of a molecule to a site on the enzyme other than the active site, leading to a conformational change that alters the enzyme's activity. libretexts.orglongdom.org While some non-steroidal anti-inflammatory drugs (NSAIDs) are known to be allosteric modulators of their target enzymes, specific details on this compound acting as an allosteric modulator of COX enzymes are not extensively documented in the provided search results. However, the concept of allosteric regulation is well-established for COX-2, where fatty acids can bind to an allosteric site and modulate its catalytic activity. nih.gov
Feedback Inhibition: Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. jackwestin.comlibretexts.org This is a common mechanism for controlling biochemical pathways in cells. numberanalytics.com There is no direct evidence in the provided search results to suggest that this compound's mechanism of action involves feedback inhibition in the classical sense of a metabolic pathway.
Drug Metabolism and Pharmacokinetic Research Preclinical/in Vitro
In Vitro Metabolic Fate of (S)-Zaltoprofen
In vitro investigations utilizing human liver microsomes and cDNA-expressed recombinant human enzymes have been instrumental in elucidating the metabolic pathways of zaltoprofen (B1682368). nih.gov These studies have identified two principal routes of metabolism: sulphoxidation and glucuronide conjugation. nih.gov Upon administration, a significant portion of zaltoprofen is biotransformed into metabolites such as S-oxide-zaltoprofen (M-2) and 10-hydroxy-zaltoprofen (M-3). nih.gov Ultimately, the majority of the dose is excreted in the urine as conjugates. nih.gov
The initial phase of zaltoprofen metabolism is predominantly handled by the cytochrome P450 superfamily of enzymes, which are responsible for oxidative transformations. nih.gov
Research has definitively identified CYP2C9 as the primary enzyme responsible for the sulphoxidation of zaltoprofen. nih.govcolab.ws Studies using microsomes from baculovirus-infected insect cells expressing specific CYP isoforms showed that CYP2C9 extensively metabolizes zaltoprofen. nih.gov This finding was corroborated in human liver microsomal studies where the metabolism of zaltoprofen was significantly inhibited by sulphaphenazole, a selective inhibitor of CYP2C9. nih.govcolab.ws In the presence of 5 µM sulphaphenazole, zaltoprofen metabolism was reduced to just 14.6% of the control level, demonstrating a concentration-dependent inhibition. nih.gov It is noteworthy that CYP2C9 was found to catalyze the sulphoxidation of zaltoprofen but not its hydroxylation. nih.govcolab.ws
Table 1: Effect of Selective CYP Inhibitors on Zaltoprofen Metabolism in Human Liver Microsomes
| Inhibitor | Target Isoform | Concentration | Remaining Zaltoprofen Metabolism (% of Control) |
| Sulphaphenazole | CYP2C9 | 5 µM | 14.6% |
| Diethyldithiocarbamate (B1195824) | CYP2E1 | 25 µM | 83.5% |
| Omeprazole (B731) | CYP2C19 | 10 µM | 86.5% |
| Ketoconazole (B1673606) | CYP3A4 | 1 µM | 91.1% |
| Data sourced from in vitro studies with human liver microsomes. nih.gov |
The contribution of other CYP isoforms to the metabolism of zaltoprofen has been assessed and found to be minimal. nih.govcolab.ws At a concentration of 5 µg/ml, which is the maximum plasma concentration observed in humans, zaltoprofen showed negligible inhibition (<15%) of the activities of CYP1A2, CYP2C19, CYP2D6, and CYP2E1. nih.govcolab.ws While zaltoprofen did inhibit CYP2C9 by 26% at this concentration, its effect on other isoforms was insignificant. nih.govcolab.ws At higher, clinically less relevant concentrations, some inhibition of CYP2C9 (IC50 = 19.2 µg/ml) and CYP3A4 (IC50 = 53.9 µg/ml) was observed. nih.govcolab.ws The use of selective inhibitors for these other isoforms, such as diethyldithiocarbamate (CYP2E1), omeprazole (CYP2C19), and ketoconazole (CYP3A4), resulted in only slight decreases in zaltoprofen metabolism, further confirming that CYP2C9 is the principal enzyme in its Phase I metabolic pathway. nih.gov
Table 2: Inhibitory Effects of Zaltoprofen on Major CYP450 Isoforms
| CYP Isoform | Probe Substrate | Zaltoprofen Concentration | Inhibition | IC50 (µg/ml) |
| CYP1A2 | 7-Ethoxyresorufin | 5 µg/ml | <15% | Not Determined |
| CYP2C9 | Tolbutamide | 5 µg/ml | 26% | 19.2 |
| CYP2C19 | S-mephenytoin | 5 µg/ml | <15% | Not Determined |
| CYP2D6 | Dextromethorphan | 5 µg/ml | <15% | Not Determined |
| CYP2E1 | Chlorzoxazone | 5 µg/ml | <15% | Not Determined |
| CYP3A4 | Testosterone | 5 µg/ml | <15% | 53.9 |
| Data derived from in vitro inhibition studies using human liver microsomes. nih.govcolab.ws |
Conjugation with glucuronic acid represents the other major metabolic pathway for zaltoprofen, a Phase II reaction catalyzed by UGT enzymes. nih.gov This process converts the parent drug into a more water-soluble conjugate, facilitating its excretion from the body. nih.gov
Among the various UGT isoforms, UGT2B7 has been identified as the primary catalyst for the glucuronidation of zaltoprofen. nih.govcolab.ws Studies using a panel of recombinant human UGTs demonstrated that UGT2B7 possesses a significantly higher capacity for zaltoprofen glucuronidation compared to other isoforms. nih.gov The research indicated that the ability of UGT2B7 to glucuronidate zaltoprofen was approximately seven times greater than that of UGT1A3, the next most active isoform. nih.gov This suggests that under physiological conditions, UGT2B7 is predominantly responsible for the conjugation of zaltoprofen, with other UGTs playing a much smaller role. nih.gov
Table 3: Zaltoprofen Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Relative Glucuronidation Activity |
| UGT2B7 | High |
| UGT1A3 | Low / Moderate |
| This table illustrates the comparative activity of UGT isoforms in the conjugation of zaltoprofen. UGT2B7 shows markedly higher activity. nih.gov |
While CYP2C9 and UGT2B7 are the dominant enzymes in zaltoprofen's metabolism, the roles of other enzymes and pathways have been considered. nih.gov For instance, sulphoxidation reactions are often catalyzed by CYP3A4 or Flavin-containing monooxygenase (FMO) systems. nih.gov However, for zaltoprofen, this pathway is specifically mediated by CYP2C9. nih.gov The formation of 10-hydroxy-zaltoprofen indicates that a hydroxylation pathway exists, although the specific enzyme responsible for this minor metabolic route has not been identified as a major contributor in the primary studies. nih.gov In the context of Phase II metabolism, UGT1A3 contributes to glucuronidation, but its role is minor compared to the highly efficient conjugation performed by UGT2B7. nih.gov
UDP-Glucuronosyltransferase (UGT) Isoform Involvement
Preclinical Pharmacokinetic Investigations of this compound Enantiomers
This compound is characterized by its strong hydrophobicity, with a log P value of 2.68, and it is practically insoluble in water. These properties present challenges for its oral absorption and bioavailability. Preclinical research has demonstrated that the solubility and absorption of this compound can be significantly influenced by the presence of surfactants and other solubilizing agents.
A study investigating the effects of various solvents and solubilizers found that D-alpha tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), a nonionic surfactant, was particularly effective at enhancing the solubility of this compound. The solubility of this compound in TPGS was increased by 484-fold compared to its aqueous solubility.
This enhancement in solubility translated directly to improved pharmacokinetic parameters in preclinical models. When this compound was administered orally to rats with TPGS, there was a significant increase in systemic exposure and a faster rate of absorption compared to administration in water or with 2-hydroxypropyl-β-cyclodextrin (HPCD). The area under the plasma concentration-time curve from 0 to 24 hours (AUC₀₋₂₄ h) was substantially higher in the TPGS group. Furthermore, the time to reach maximum plasma concentration (Tₘₐₓ) was much shorter, indicating more rapid absorption.
| Parameter | Water Group | HPCD Group | TPGS Group |
|---|---|---|---|
| AUC₀₋₂₄ h (µg·h/mL) | 465.57 ± 90.89 | 595.57 ± 71.76 | 813.59 ± 64.17 |
| Tₘₐₓ (h) | 5.67 | 5.50 | 2.00 |
Detailed preclinical studies focusing specifically on the tissue distribution and accumulation of the this compound enantiomer are not extensively reported in the available scientific literature. Characterizing the extent and rate of drug distribution to various tissues, including the target sites of inflammation, is a critical component of pharmacokinetic analysis. Such studies typically involve administering the compound to animal models and measuring its concentration in various organs and tissues over time to determine parameters like the volume of distribution and tissue-to-plasma concentration ratios.
The elimination of zaltoprofen from the body occurs primarily through metabolic biotransformation followed by renal excretion. Once absorbed, zaltoprofen is extensively metabolized in the liver. patsnap.com The primary metabolic pathway is oxidation, leading to the formation of hydroxylated metabolites, such as 10-hydroxy-zaltoprofen, and S-oxidation products like Zaltoprofen S-oxide. nih.gov This initial step is a Phase I metabolic reaction.
In vitro studies using human liver microsomes have identified specific enzymes responsible for this metabolism. The cytochrome P450 enzyme CYP2C9 is the predominant isoform involved in metabolizing zaltoprofen. nih.gov Following Phase I metabolism, the resulting metabolites and the parent drug undergo Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, catalyzed by the enzyme UGT2B7. nih.gov This process attaches a glucuronic acid moiety to the molecule, significantly increasing its water solubility and facilitating its removal from the body.
The resulting conjugates are then primarily excreted via the kidneys into the urine. patsnap.com In human studies, it has been shown that approximately 62% of an administered dose is excreted in the urine as conjugates, with only a small fraction (around 3%) being excreted as the unchanged parent compound. nih.gov
While population pharmacokinetic (PPK) modeling is a powerful tool used in preclinical research to understand variability and simulate different scenarios, specific PPK models for this compound in preclinical animal species have not been detailed in the reviewed scientific literature. semanticscholar.org The application of such models in a preclinical setting allows for the integration of data from multiple studies, helping to characterize individual pharmacokinetics and support interspecies scaling. semanticscholar.org
Due to the absence of published preclinical population pharmacokinetic models for this compound, a corresponding covariate analysis in these species has not been reported. Covariate analysis is performed to identify factors that explain inter-individual variability in pharmacokinetic parameters. In human population pharmacokinetic studies of zaltoprofen, covariates such as creatinine (B1669602) clearance (CrCL) and serum albumin levels have been identified as significant factors influencing drug clearance. nih.govmdpi.comnih.gov However, equivalent analyses in preclinical models are not available.
Population Pharmacokinetic Modeling in Preclinical Species
In Vitro-In Vivo Extrapolation (IVIVE) Modeling for Metabolic Clearance
Specific In Vitro-In Vivo Extrapolation (IVIVE) models developed exclusively for this compound are not described in the available literature. IVIVE is a methodology used to predict the in vivo pharmacokinetic properties of a drug, such as hepatic metabolic clearance, from in vitro data. wuxiapptec.comnih.gov This approach is crucial in early drug development as it helps to anticipate a drug's behavior in a whole organism, reducing reliance on extensive animal testing. wuxiapptec.com
The process for a compound like this compound would typically involve determining its rate of metabolism in in vitro systems, such as liver microsomes or hepatocytes. researchgate.net This in vitro clearance data is then scaled using physiological parameters (e.g., liver blood flow, microsomal protein content) within a mathematical model (such as the well-stirred liver model) to predict the in vivo hepatic clearance. nih.govresearchgate.net For drugs that are highly bound to plasma proteins, adjustments for protein binding in both plasma and the liver are critical for accurate predictions. nih.gov The successful application of IVIVE can provide valuable, early insights into the metabolic fate of a drug candidate. wuxiapptec.com
Analytical Chemistry and Bioanalytical Method Development
Chromatographic Techniques for (S)-Zaltoprofen Quantification
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the cornerstone for the analysis of this compound. researchgate.netwjbphs.comresearchgate.net These methods offer the sensitivity and specificity required for accurate quantification in diverse samples, from pharmaceutical formulations to human plasma. researchgate.netijcps.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Numerous reversed-phase HPLC (RP-HPLC) methods have been established for the determination of zaltoprofen (B1682368). ijcps.comjocpr.comscholarsresearchlibrary.com These methods are valued for their simplicity, speed, and precision. itmedicalteam.pl Method development typically involves optimizing the mobile phase composition, flow rate, and column type to achieve symmetric peak shapes and desirable retention times. ijcps.comderpharmachemica.com
Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, specificity, accuracy, precision, and robustness to ensure the reliability of the results. ijcps.comijpsr.com For instance, one validated RP-HPLC method utilized an Enable C18G column with a mobile phase of methanol (B129727) and water (70:30 v/v) at a flow rate of 1.0 ml/min, demonstrating linearity in the concentration range of 10-80 µg/ml. ijcps.com Another method employed a mobile phase of acetonitrile (B52724) and 0.1% v/v acetic acid (95:5 v/v) with a C18 column, achieving a retention time of 3.688 min and linearity between 10-60 µg/ml. scholarsresearchlibrary.com
The following table summarizes parameters from a developed RP-HPLC method for zaltoprofen determination:
Interactive Table: RP-HPLC Method Parameters for Zaltoprofen| Parameter | Value |
|---|---|
| Column | Enable C18G (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% v/v Acetic acid (95:5 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 331 nm |
| Retention Time | 3.688 min |
| Linearity Range | 10-60 µg/ml |
| LOD | 1.2 µg/ml |
| LOQ | 3.88 µg/ml |
Data sourced from a study on RP-HPLC method development for Zaltoprofen determination. scholarsresearchlibrary.com
UV spectrophotometric detection is commonly integrated with HPLC for the quantification of zaltoprofen. The selection of the detection wavelength is a critical step in method development, aiming for maximum absorbance and sensitivity. Zaltoprofen exhibits characteristic absorption maxima that are utilized for its detection. For example, studies have reported using wavelengths such as 227 nm, 232 nm, 233 nm, 240 nm, 254 nm, and 331 nm for quantification in various HPLC methods. wjbphs.comresearchgate.netitmedicalteam.plderpharmachemica.comresearchgate.netsci-hub.se
In some cases, UV spectrophotometry is also used as a standalone method for the quantitative analysis of zaltoprofen in pharmaceutical formulations. nih.gov Simple, economical, and rapid spectrophotometric methods have been developed, with zaltoprofen showing absorption maxima at wavelengths like 243.5 nm and 338.0 nm in a mixture of methanol and water. wjbphs.comnih.gov These methods have been validated and demonstrate good linearity and recovery. nih.gov
The development of analytical methods capable of simultaneously quantifying zaltoprofen and other drugs in combined dosage forms is of significant interest. HPLC methods have been successfully developed for the concurrent estimation of zaltoprofen and paracetamol. researchgate.netjournalcra.com These methods are designed to resolve the individual drug peaks effectively, often employing a C18 or similar column with an optimized mobile phase. researchgate.netjournalcra.com For instance, a gradient RP-HPLC method was developed for the simultaneous determination of zaltoprofen and paracetamol in bulk and tablet formulations, proving to be simple, precise, and accurate. journalcra.com
UV spectrophotometric methods, such as the simultaneous equation method and the Q-analysis (absorption ratio) method, have also been established for the simultaneous estimation of paracetamol and zaltoprofen in combined tablet dosage forms. wjbphs.comijpsr.com These methods rely on the measurement of absorbance at multiple wavelengths, including the isobestic point, to calculate the concentration of each component. wjbphs.comijpsr.com
The following table presents details from a study on the simultaneous estimation of Paracetamol and Zaltoprofen:
Interactive Table: Simultaneous Estimation of Paracetamol and Zaltoprofen by UV Spectrophotometry| Method | Wavelengths Used | Linearity Range (Paracetamol) | Linearity Range (Zaltoprofen) |
|---|---|---|---|
| Simultaneous Equation Method | 245 nm and 227 nm | 2 – 18 μg/ml | 2 – 18 μg/ml |
| Q-Analysis (Absorption Ratio) Method | 237.5 nm (isobestic point) and 227 nm | 2 – 18 μg/ml | 2 – 18 μg/ml |
Data sourced from a study on the simultaneous estimation of Paracetamol and Zaltoprofen. wjbphs.comijpsr.com
Chiral HPLC for Enantioselective Analysis of this compound
Since the pharmacological activity of zaltoprofen is primarily attributed to its (S)-enantiomer, the development of enantioselective analytical methods is essential. researchgate.net Chiral HPLC is the predominant technique for separating and quantifying the enantiomers of zaltoprofen. researchgate.netnih.gov
The success of chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP). researchgate.netscielo.org.mx For zaltoprofen enantiomers, various commercial chiral columns have been tested. researchgate.net Research has shown that a Chiralcel OJ-RH stationary phase provides excellent separation with a resolution (RS) of 3. researchgate.netresearchgate.net Another study utilized a Chiralcel OJ-H column for the analysis of (R)- and this compound in rat plasma. wjbphs.comnih.gov Polysaccharide-based CSPs are often a priority for chiral separations due to their broad applicability. scielo.org.mx
Optimization of the mobile phase composition is also crucial for achieving the best enantioseparation. researchgate.net For the Chiralcel OJ-RH column, a mobile phase consisting of 150 mM sodium perchlorate (B79767) (pH 2.5) and methanol (20:80, v/v) was found to be optimal. researchgate.net
The following table summarizes the optimal conditions for chiral separation of zaltoprofen enantiomers:
Interactive Table: Optimal Conditions for Chiral HPLC Separation of Zaltoprofen Enantiomers| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Chiralcel OJ-RH |
| Mobile Phase | 150 mM Sodium Perchlorate (pH 2.5) – Methanol (20:80, v/v) |
| Resolution (RS) | 3 |
| This compound Retention Time | ~14 min |
| (R)-Zaltoprofen Retention Time | ~16 min |
Data sourced from a study on chiral HPLC method for enantioselective analysis of zaltoprofen. researchgate.net
Validated chiral HPLC methods are necessary for the accurate quantification of zaltoprofen stereoisomers. researchgate.netnih.gov Validation confirms that the method is selective, precise, and that the detector response is linear with respect to the concentration of each enantiomer. researchgate.net A validated method using a Chiralcel OJ-H column demonstrated a lower limit of quantification of 0.1 μg/mL for both enantiomers in plasma. nih.gov Another validated method using a Chiralcel OJ-RH column showed linearity and precision, with a quantification limit of 0.6 µg/mL for both enantiomers, making it suitable for routine quality control. researchgate.net Incurred sample reanalysis is also performed to confirm the reproducibility of the bioanalytical method. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the determination of zaltoprofen. It is particularly valuable for analyzing biological samples where the drug concentration is low and the matrix is complex. sci-hub.se
Several LC-MS/MS methods have been developed for the quantification of zaltoprofen in human plasma. researchgate.netnih.gov These methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or protein precipitation, to remove interfering substances from the plasma matrix. sci-hub.seresearchgate.netnih.gov For instance, one method utilized LLE followed by high-performance liquid chromatography (HPLC) with positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.netnih.gov This approach allowed for the use of small plasma volumes (250 µL) and had a short run time of 2 minutes, making it suitable for large-scale clinical studies. researchgate.netnih.gov The method demonstrated high sensitivity, with a limit of detection (LOD) of 0.01 µg/mL and a lower limit of quantitation (LLOQ) of 0.05 µg/mL. researchgate.netnih.gov
The specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For zaltoprofen, the transition m/z 299.3 > 225.0 is commonly used for quantification. researchgate.netnih.gov An internal standard, such as enalapril (B1671234) (m/z 377.4 > 234.2), is often employed to ensure accuracy and precision. researchgate.netnih.gov
LC-MS/MS has also been applied to the chiral separation and quantification of this compound and its enantiomer, (R)-zaltoprofen, in pharmaceutical formulations. researchgate.net One such method employed an ACI cellu 1 column with an isocratic mobile phase of 0.1% ammonia (B1221849) solution and acetonitrile (10:90 v/v). researchgate.net This method showed good linearity for this compound in the range of 18-54 ng/mL. researchgate.net
Table 1: LC-MS/MS Method Parameters for Zaltoprofen Analysis
| Parameter | Human Plasma Analysis researchgate.netnih.gov | Enantiomeric Separation in Pharmaceutical Formulation researchgate.net |
|---|---|---|
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Direct Injection |
| Chromatographic Column | Not Specified | ACI cellu 1 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Not Specified | 0.1% Ammonia solution: Acetonitrile (10: 90 v/v) |
| Flow Rate | Not Specified | 0.5 mL/min |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Not Specified |
| MRM Transition (Zaltoprofen) | m/z 299.3 > 225.0 | Not Applicable |
| Linear Range | 0.05-20 µg/mL | 18-54 ng/mL for this compound |
| LOD | 0.01 µg/mL | Not Reported |
| LLOQ | 0.05 µg/mL | Not Reported |
Spectrophotometric Methodologies for this compound
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of zaltoprofen in bulk drug and pharmaceutical formulations. wjbphs.comwisdomlib.orgquestjournals.orgnih.gov These methods are based on the principle that zaltoprofen absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
A common approach involves dissolving the drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). wjbphs.comnih.gov For instance, a simple and economical method was developed using a mixture of methanol and water as the solvent. wjbphs.comnih.gov In this medium, zaltoprofen exhibits two absorption maxima at 243.5 nm and 338.0 nm. wjbphs.comnih.gov The method was validated according to ICH guidelines and demonstrated good linearity over concentration ranges of 1–40 µg/mL at 243.5 nm and 5–100 µg/mL at 338.0 nm. wjbphs.comnih.gov
Another UV spectrophotometric method utilized a solvent system of acetonitrile and 0.1N HCl (pH 1.2) in a 25:75 v/v ratio, with a λmax of 335 nm. questjournals.org This method was also validated and showed linearity in the range of 10 to 80 µg/ml. questjournals.org The choice of solvent can be critical, as zaltoprofen has shown pH-dependent UV absorption. questjournals.org
Visible spectrophotometry has also been employed for the estimation of zaltoprofen. scholarsresearchlibrary.com One method is based on the condensation reaction of zaltoprofen with 2,4-dinitrophenyl hydrazine (B178648) (2,4-DNP) to form an orange-red colored complex, which exhibits a λmax at 446.5 nm. scholarsresearchlibrary.com This method was found to be linear in the concentration range of 5-55 µg/ml. scholarsresearchlibrary.com
Table 2: Spectrophotometric Methods for Zaltoprofen Analysis
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Methanol: Water | 243.5 and 338.0 | 1-40 and 5-100 | wjbphs.comnih.gov |
| UV Spectrophotometry | Methanol: Water (1:4) | 227 | 2-18 | wisdomlib.org |
| UV Spectrophotometry | Acetonitrile: 0.1N HCl (pH 1.2) (25:75 v/v) | 335 | 10-80 | questjournals.org |
| Visible Spectrophotometry | 2,4-dinitrophenyl hydrazine (2,4-DNP) | 446.5 | 5-55 | scholarsresearchlibrary.com |
Development of In Vitro Release and Permeability Assays
In vitro release and permeability assays are essential tools in the development of new formulations of this compound, providing insights into the drug's dissolution characteristics and its ability to permeate biological membranes.
In vitro release studies are typically performed using dissolution apparatus as specified in the United States Pharmacopeia (USP), such as the type I (basket) or type II (paddle) apparatus. researchgate.netsaspublishers.com These studies are crucial for evaluating the release profile of zaltoprofen from various dosage forms, including immediate-release tablets and suppositories. researchgate.netsaspublishers.com For immediate-release tablets, the dissolution medium is often a phosphate (B84403) buffer solution (pH 6.8) mixed with water. saspublishers.com The goal for these formulations is rapid drug release, with studies showing nearly complete release within 45 minutes. saspublishers.com For suppository formulations, various bases like polyethylene (B3416737) glycol (PEG), agar, and cocoa butter have been investigated for their effect on drug release, with phosphate buffer (pH 7.4) used as the dissolution medium. researchgate.net
In vitro permeability assays, often using the Caco-2 cell line, are employed to predict the intestinal absorption of zaltoprofen. evotec.commdpi.comnih.govbioduro.commedtechbcn.com Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium. evotec.comnih.gov These cells are grown on semipermeable supports, and the transport of the drug from the apical (lumen) side to the basolateral (blood) side is measured to determine the apparent permeability coefficient (Papp). evotec.comnih.govbioduro.com These assays can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions. evotec.com
Furthermore, in vitro diffusion studies using Franz diffusion cells are utilized to evaluate the release of zaltoprofen from topical formulations like gels and solid lipid nanoparticles (SLNs). medcraveonline.comnih.gov These studies often use a synthetic membrane or animal skin (e.g., porcine ear skin) to assess the drug's diffusion and potential for transdermal delivery. medcraveonline.com For instance, zaltoprofen-loaded SLNs incorporated into a carbopol hydrogel showed sustained release over a period of 10 hours. medcraveonline.com
Table 3: In Vitro Release and Permeability Assay Parameters for Zaltoprofen Formulations
| Assay Type | Formulation | Apparatus/Model | Medium/Buffer | Key Findings | Reference |
|---|---|---|---|---|---|
| In Vitro Release | Immediate Release Tablets | USP Type II Dissolution Apparatus | Phosphate buffer pH 6.8 and water (1:1) | 98.89% drug release in 45 minutes for optimized formulation. | saspublishers.com |
| In Vitro Release | Suppositories | USP Type I Apparatus | Phosphate buffer pH 7.4 | Release order: PEG > Agar > Cocoa butter. | researchgate.net |
| In Vitro Diffusion | Solid Lipid Nanoparticles (SLNs) and SLN-loaded gel | Franz Diffusion Cell with Dialysis Membrane | Phosphate buffer pH 6.8 | Sustained diffusion from optimized formulation over 10 hours. | medcraveonline.com |
| In Vitro Diffusion | Nanoparticles loaded in carbopol gel | Franz Diffusion Cell with Cellophane Membrane | Phosphate buffer pH 6.8 | Controlled release for 12 hours. | nih.gov |
| In Vitro Release | Controlled porosity osmotic pump tablets | USP Type II Dissolution Apparatus | Phosphate buffer pH 6.8 | Achieved near zero-order release over 24 hours. | ajptonline.com |
Drug Design and Formulation Strategies
Prodrug Strategies for Enhancing (S)-Zaltoprofen Biopharmaceutical Properties
Design Principles for this compound Prodrugs
No specific design principles for this compound prodrugs have been documented in the reviewed scientific literature.
Synthesis and Characterization of Prodrugs
There is no available information on the synthesis and characterization of specific prodrugs of this compound.
Biotransformation Pathways of this compound Prodrugs
Information regarding the specific biotransformation pathways of this compound prodrugs is not available in the current body of scientific research.
Advanced Drug Delivery Systems for this compound
Advanced drug delivery systems have been investigated to overcome challenges associated with this compound, such as its poor oral bioavailability.
Nanostructured Lipid Carriers (NLCs) for Bioavailability Enhancement
Nanostructured Lipid Carriers (NLCs) are a second-generation lipid nanoparticle system composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This imperfect structure allows for higher drug loading and reduces the potential for drug expulsion during storage compared to older solid lipid nanoparticles (SLNs).
Research has focused on developing this compound-loaded NLCs to improve its oral bioavailability. researchgate.netif-pan.krakow.pl One study successfully prepared and optimized S(+)-zaltoprofen-loaded NLCs (NLC-SZPF) using a hot-melting homogenization method. researchgate.netif-pan.krakow.pl The optimized formulation demonstrated a particle size of 105.5 ± 1.2 nm and a remarkable encapsulation efficiency of 99.84 ± 0.01%. researchgate.netif-pan.krakow.pl Pharmacokinetic studies in rats revealed that the relative bioavailability of the NLC-SZPF formulation was 431.3% higher than that of the unformulated drug, highlighting the potential of NLCs to significantly enhance the oral absorption of this compound. researchgate.netif-pan.krakow.pl
Another study prepared Zaltoprofen-loaded NLCs using a melt-emulsification and ultra-sonication technique. researchgate.net The optimal formulation consisted of stearic acid (solid lipid) and peppermint oil (liquid lipid) in a 70:30 ratio, stabilized by Tween 80 and PEG400. researchgate.net These NLCs exhibited a mean particle diameter of 78.5 nm, high entrapment efficiency (up to 96.6%), and demonstrated a gradual, sustained release of Zaltoprofen (B1682368) over 8 hours. researchgate.net Characterization using Fourier Transform Infra-Red (FT-IR) spectroscopy confirmed the absence of drug-excipient interactions, while X-ray Diffraction (XRD) analysis showed that Zaltoprofen existed in an amorphous state within the NLC matrix, which can contribute to enhanced solubility and dissolution. researchgate.net
These NLCs have also been incorporated into topical gel formulations for the potential treatment of inflammatory conditions like rheumatoid arthritis. researchgate.net The optimized NLC gel showed a particle size of 209.2 ± 1.3 nm and exhibited a prolonged-release profile, which could maintain the drug concentration on the skin for approximately eight hours. researchgate.net
Interactive Table: Characteristics of this compound NLC Formulations
| Formulation ID | Preparation Method | Lipid Composition (Solid:Liquid) | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| NLC-SZPF | Hot-melting homogenization | Not specified | 105.5 ± 1.2 | 99.84 ± 0.01 | 431.3% increase in relative oral bioavailability in rats. | researchgate.netif-pan.krakow.pl |
| F1 | Melt-emulsification & ultra-sonication | Stearic Acid : Peppermint Oil (70:30) | 78.5 | 96.6 ± 0.37 | Sustained release over 8 hours; drug is in an amorphous state. | researchgate.net |
| F5 (Gel) | Melt-emulsification & ultra-sonication (incorporated into Carbopol 934 gel) | Stearic Acid : Peppermint Oil (70:30) | 209.2 ± 1.3 | Not specified for gel | Prolonged release profile suitable for topical application. | researchgate.net |
Microencapsulation Techniques for Controlled Release
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules, which can offer controlled or sustained drug release, thereby reducing dosing frequency and improving patient compliance. innovareacademics.inbaranlab.org
Zaltoprofen has been successfully formulated into microbeads using an ionotropic gelation technique. innovareacademics.in This method involved using natural biodegradable polymers like gellan and chitosan. The study aimed to prolong the drug's release, given its short biological half-life of 2.8 hours. innovareacademics.in The resulting microbeads demonstrated a high entrapment efficiency (up to 72.42%) and provided sustained drug release. innovareacademics.in Crucially, in vivo studies showed that these zaltoprofen microbeads led to enhanced oral bioavailability compared to the pure drug. innovareacademics.in Characterization studies confirmed that the drug's crystallinity was altered during formulation, which can influence dissolution rates. innovareacademics.in
Another approach involved the use of an emulsion solvent evaporation method to encapsulate Zaltoprofen within an ethyl cellulose (B213188) polymer matrix. This technique is designed to produce microcapsules that can extend the drug's action. The process involved dissolving the polymer and drug in chloroform, which was then emulsified in an acidic aqueous phase, leading to microcapsule formation as the solvent evaporated. A UV spectrophotometric method was developed and validated for the accurate quantification of Zaltoprofen within these microcapsules, confirming the method's suitability for quality control analysis.
Interactive Table: Research Findings on Zaltoprofen Microencapsulation
| Technique | Polymer(s) Used | Key Evaluation | Outcome | Reference |
| Ionotropic Gelation | Gellan, Chitosan | Entrapment Efficiency, In Vivo Bioavailability | Entrapment efficiency up to 72.42%; enhanced oral bioavailability compared to pure drug. | innovareacademics.in |
| Emulsion Solvent Evaporation | Ethyl Cellulose | Drug Quantification, Formulation Quality | Successfully developed and validated a UV spectrophotometric method for quality analysis of the microcapsules. |
Spherical Agglomeration for Improved Physicochemical Properties
This compound, in its pure crystalline form, presents challenges in formulation due to poor flow and compression characteristics. globalresearchonline.net Spherical crystallization has been identified as a key particle engineering technique to address these issues. This process is an agglomeration method that transforms fine drug crystals directly into a compacted, spherical form in a single step. researchgate.net
The technique typically involves a three-solvent system: a good solvent in which the drug is soluble, a poor solvent in which the drug is insoluble, and a bridging liquid that promotes the formation of agglomerates. researchgate.net For zaltoprofen, a common system uses acetone (B3395972) as the good solvent, water as the poor solvent, and dichloromethane (B109758) as the bridging liquid. researchgate.netijpsr.com To further aid the process and enhance the final product's properties, hydrophilic polymers such as Polyethylene (B3416737) Glycol (PEG), particularly PEG-6000, or sodium carboxymethylcellulose (sodium CMC) are often incorporated into the system. researchgate.netijpsr.comijpsr.com
The resulting spherical agglomerates of zaltoprofen exhibit significantly improved micromeritic properties, including flowability, packability, and compressibility, making them highly suitable for direct compression tableting. ijpsr.comijphr.com Beyond mechanical advantages, the agglomerates show enhanced wettability and, crucially, improved solubility and dissolution behavior compared to the unprocessed drug. researchgate.netijpsr.com Studies have demonstrated that these improvements are not just theoretical; agglomerates prepared with 4% w/v PEG-6000 showed a dissolution of 84.4% within 30 minutes, a marked increase from the 60.6% observed for the pure drug under the same conditions. ijpsr.com This enhancement in dissolution is a critical factor for improving the bioavailability of a Biopharmaceutics Classification System (BCS) Class II drug like zaltoprofen, which is characterized by low solubility and high permeability. globalresearchonline.netwjbphs.com
Interactive Table 1: Comparison of Physicochemical Properties of Pure vs. Agglomerated Zaltoprofen Users can sort the table by clicking on the headers.
| Property | Pure Zaltoprofen | Spherical Agglomerates (with 4% w/v PEG-6000) | Improvement Noted | Reference |
| Dissolution Rate (at 30 min) | 60.6% | 84.4% | Significant increase in drug release | ijpsr.com |
| Flowability | Poor | Dramatically Improved | Enhanced suitability for direct compression | globalresearchonline.netijpsr.com |
| Compressibility / Compactibility | Poor | Dramatically Improved | Elimination of granulation steps | globalresearchonline.netijpsr.comijphr.com |
| Wettability | Low | Improved | Better interaction with aqueous media | ijpsr.comijphr.com |
| Solubility | Low | Improved | Enhanced potential for bioavailability | ijpsr.comijphr.com |
Solubility Enhancement Strategies (Related to Formulation)
As a drug that is practically insoluble in water, enhancing the aqueous solubility of this compound is a primary goal in formulation development to ensure better absorption and therapeutic efficacy. alliedacademies.orgnih.gov Various strategies have been successfully employed, with a significant focus on the use of solubilizing agents. alliedacademies.org
Role of Solubilizers (e.g., Surfactants, Cyclodextrins)
The use of excipients such as surfactants, cyclodextrins, hydrotropes, and co-solvents has been extensively investigated to increase the solubility of zaltoprofen. nih.govnih.gov
Surfactants and Co-solvents: Research into surfactants has identified D-alpha tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) as a particularly effective agent for this compound. nih.gov In one study, TPGS increased the solubility of this compound by an impressive 484-fold compared to its intrinsic aqueous solubility. nih.gov This highlights the significant role surfactants can play in improving not only solubility but also bioavailability. nih.gov
The concept of mixed solvency, which utilizes blends of solubilizers, has also proven highly effective. Formulations combining hydrotropes (like sodium benzoate (B1203000) and sodium citrate) with co-solvents (blends of PEGs, propylene (B89431) glycol, and glycerin) have achieved remarkable results. nih.govjprinfo.com Studies report solubility enhancements of over 600-fold and even more than 1000-fold compared to the drug's solubility in water, demonstrating a synergistic effect of the combined agents. nih.govjprinfo.com
Cyclodextrins: Cyclodextrins (CDs), which are cyclic oligosaccharides, are known to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and dissolution. researchgate.net For zaltoprofen, binary complexes with β-Cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been developed. researchgate.net
An even more innovative approach involves creating ternary complexes. The addition of an auxiliary substance, such as the amino acid L-arginine, to the zaltoprofen-cyclodextrin system has been shown to significantly increase the stability constant and complexation efficiency. researchgate.netresearchgate.net These ternary complexes demonstrate a greater enhancement in both the solubility and dissolution rate of zaltoprofen than the binary complexes alone. researchgate.net While effective, direct comparison studies have shown that surfactants like TPGS may offer a greater increase in solubility and a faster onset of absorption for this compound than cyclodextrins like HP-β-CD. nih.gov
Interactive Table 2: Efficacy of Different Solubilizers on Zaltoprofen Solubility Users can sort the table by clicking on the headers.
| Solubilizer / Method | Type | Resulting Solubility Enhancement | Reference |
| D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) | Surfactant | 484-fold increase vs. aqueous solubility | nih.gov |
| Mixed Solvency (Sodium Benzoate, Co-solvents) | Hydrotrope / Co-solvent blend | >1000-fold increase vs. aqueous solubility | jprinfo.com |
| Mixed Solvency (Sodium Citrate, Sodium Benzoate, Co-solvents) | Hydrotrope / Co-solvent blend | >600-fold increase vs. aqueous solubility | nih.gov |
| Ternary Complex (Zaltoprofen/HP-β-CD/L-arginine) | Cyclodextrin + Amino Acid | Greater than binary CD complex | researchgate.net |
| 2-hydroxypropyl-β-cyclodextrin (HPCD) | Cyclodextrin | Less effective than TPGS in studies | nih.gov |
| Piperazine anhydrous | Hydrotrope | Ranked highest among tested hydrotropes | alliedacademies.org |
Future Research Directions and Unexplored Areas
Computational Modeling and In Silico Studies of (S)-Zaltoprofen
Computational modeling and in silico techniques are becoming indispensable for accelerating drug discovery and development, offering predictive insights into molecular interactions and physicochemical properties. For this compound, these approaches hold significant promise for optimizing its therapeutic profile and guiding future experimental work.
A key area of focus is the use of molecular docking to simulate the interaction of this compound with its biological targets. Such studies can validate and refine our understanding of its binding affinity and orientation within the active site of cyclooxygenase (COX) enzymes. Beyond its primary targets, docking studies can explore interactions with novel targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), helping to elucidate the structural basis for its anti-tumor activities. Physics-based molecular modeling, including molecular dynamics (MD) simulations, can further clarify the stability of the drug-receptor complex and identify key amino acid residues crucial for the interaction. rsc.org
Another significant application of computational methods is in the prediction and enhancement of this compound's physicochemical properties. A rational coformer screening methodology, using molecular electrostatic potential (MESP) based site–pair interaction energy computations, has been successfully employed to identify new multicomponent solid forms, such as cocrystals. researchgate.net This approach led to the discovery of new forms of zaltoprofen (B1682368) with up to four times greater solubility than the marketed drug. researchgate.net Thermodynamic modeling has also been used to determine and predict the solubility of zaltoprofen in various solvent systems, providing crucial data for industrial purification and formulation processes. acs.orgresearchgate.net Future in silico studies could also involve the development of Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of new derivatives and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses to forecast their pharmacokinetic profiles. rsc.org
| Computational Technique | Application and Research Goal | Key Findings/Future Potential |
|---|---|---|
| Molecular Docking | Investigating binding modes and affinities with biological targets (e.g., COX-2, PPARγ). researchgate.net | Can elucidate the structural basis for both anti-inflammatory and novel anti-cancer effects; guides the design of more selective analogues. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the drug-target complex and identifying key interaction residues. rsc.org | Provides a dynamic view of interactions, complementing static docking models and improving the accuracy of binding predictions. |
| Coformer Screening (e.g., MESP-based) | Identifying new multicomponent solid forms (cocrystals) to improve physicochemical properties like solubility. researchgate.net | Has successfully identified new zaltoprofen cocrystals with significantly enhanced solubility, demonstrating a path to improved bioavailability. researchgate.net |
| Thermodynamic Modeling | Predicting solubility in various solvent systems to optimize industrial processes. acs.org | Models like the Jouyban–Acree and Sun models have shown good correlation with experimental solubility data, aiding in purification and formulation design. acs.org |
Advanced Mechanistic Investigations on Novel Targets
While this compound is well-known for its dual inhibition of cyclooxygenase and bradykinin-induced pain, recent research has begun to uncover novel mechanisms and molecular targets that extend its therapeutic potential, particularly in oncology.
A significant breakthrough has been the identification of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a therapeutic target. frontiersin.org Studies have demonstrated that zaltoprofen can induce and activate PPARγ in certain cancer cells, including extraskeletal myxoid chondrosarcoma and tenosynovial giant cell tumors. frontiersin.orgnih.govnih.gov This activation triggers a cascade of anti-proliferative and pro-apoptotic events. Mechanistic investigations revealed that zaltoprofen treatment leads to the upregulation of key cell cycle checkpoint proteins, including p21, p27, and p53. nih.govresearchgate.net The induction of PPARγ appears to be mediated by the upregulation of transcription factors such as Krox20, C/EBPα, and C/EBPβ. nih.gov This novel pathway contributes to the inhibition of tumor cell growth and induction of apoptosis, suggesting a rational basis for repurposing zaltoprofen for the treatment of specific sarcomas and other malignancies. nih.govresearchgate.net
In addition to its role in cancer, the unique analgesic mechanism of zaltoprofen continues to be an area of advanced investigation. Its ability to inhibit nociceptive responses is partly due to the blockage of the B2-type bradykinin (B550075) (BK) receptor function in nerve endings. nih.govmedcraveonline.comjpionline.org This action is distinct from many other NSAIDs and is not fully explained by COX inhibition. researchgate.net Further research is needed to fully delineate the post-receptor signaling pathways that are modulated by this compound following bradykinin receptor inhibition.
| Novel Target/Pathway | Observed Effect | Therapeutic Implication | Supporting Research Findings |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Induction and activation of PPARγ. frontiersin.orgnih.gov | Anti-tumor activity in sarcomas and other cancers. nih.govresearchgate.net | Inhibits cell viability, proliferation, and invasion in chondrosarcoma cells. researchgate.net |
| p21, p27, p53 Cell Cycle Proteins | Upregulation of expression. nih.gov | Inhibition of cancer cell proliferation. nih.gov | Observed in extraskeletal myxoid chondrosarcoma cells following zaltoprofen treatment. nih.gov |
| Bradykinin B2 Receptor | Inhibition of receptor function in nerve endings. nih.govjpionline.org | Potent and distinct analgesic effects. researchgate.net | Blocks bradykinin-induced nociceptive responses more effectively than other NSAIDs. researchgate.net |
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant, yet largely untapped, area for future this compound research. researchgate.nethumanspecificresearch.org These high-throughput approaches allow for a holistic, system-wide analysis of the molecular changes induced by a drug, offering the potential to uncover novel mechanisms, identify predictive biomarkers, and personalize therapy. humanspecificresearch.orgslideshare.net
Genomics and Transcriptomics: Future genomic studies could identify genetic variations (e.g., single-nucleotide polymorphisms or SNPs) that influence patient response to this compound, paving the way for pharmacogenomic-guided therapy. slideshare.net Transcriptomics, the study of the complete set of RNA transcripts, could provide a comprehensive picture of the genes and pathways modulated by this compound in different tissues, revealing off-target effects or confirming the downstream consequences of engaging novel targets like PPARγ. humanspecificresearch.org
Proteomics: Proteomic analysis, which investigates the entire complement of proteins, can be used to map the protein interaction networks affected by this compound. This could provide deeper insights into its mechanism of action, identifying not only direct binding partners but also downstream changes in protein expression and post-translational modifications that are critical to its therapeutic and side effects. humanspecificresearch.org
Metabolomics: Metabolomics, the large-scale study of small molecules or metabolites, can create a detailed snapshot of the metabolic perturbations caused by this compound. This could be particularly valuable for understanding its impact on inflammatory and cancer metabolism, potentially revealing new biomarkers of drug efficacy or toxicity. researchgate.netresearchgate.net
Integrating data from these different omics platforms can provide a comprehensive, multi-level understanding of this compound's biological effects. researchgate.net This systems-level approach is crucial for moving beyond a single-target view of drug action and embracing the complexity of its interactions within a biological system.
Development of Novel Analogues and Derivatives
The chemical scaffold of this compound provides a fertile ground for the development of novel analogues and derivatives with improved therapeutic properties. Medicinal chemistry efforts can be directed toward enhancing potency, improving selectivity for novel targets, modifying pharmacokinetic profiles, or reducing side effects.
One proven strategy is the creation of new multicomponent solid forms, such as cocrystals, which can significantly improve physicochemical properties like solubility without altering the chemical structure of the active molecule. researchgate.net Research has already demonstrated the success of this approach by developing zaltoprofen cocrystals with markedly enhanced solubility. researchgate.net
Future work could focus on synthesizing new chemical derivatives by modifying the core structure. For example, inspired by developments with other NSAIDs, H₂S-donating derivatives of this compound could be synthesized. rsc.org Such hybrid molecules are designed to release hydrogen sulfide, a gaseous signaling molecule with gastroprotective effects, potentially mitigating the gastrointestinal side effects associated with NSAID use. rsc.org
Furthermore, the synthesis of new series of derivatives by modifying the propionic acid moiety or the dibenzothiepine core could lead to compounds with altered target selectivity or entirely new biological activities. mdpi.comnih.govmdpi.com For instance, creating ester or amide derivatives might alter the compound's lipophilicity and cell permeability, while fusing new heterocyclic rings to the core structure could introduce new interactions with biological targets. mdpi.comnih.gov These novel analogues would require extensive screening, guided by in silico predictions and in vitro assays, to identify candidates with superior profiles for further development. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying (S)-Zaltoprofen in pharmaceutical formulations?
Ultraviolet-visible (UV-Vis) spectrophotometry is a standard method for identifying and quantifying this compound. For example, UV absorption maxima between 227–231 nm and 329–333 nm, with a shoulder at 241–245 nm, confirm its presence in ethanol extracts of tablet formulations . High-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) can enhance specificity, particularly for enantiomeric purity assessment. Method validation should include linearity, precision, and recovery studies per ICH guidelines.
Q. How does this compound’s mechanism of action differ from other nonsteroidal anti-inflammatory drugs (NSAIDs)?
this compound uniquely inhibits both cyclooxygenase (COX) enzymes and modulates bradykinin signaling pathways. It binds to the bradykinin B2 receptor, suppressing bradykinin-induced 12-lipoxygenase (12-LOX) activity and substance P release in dorsal root ganglion (DRG) neurons . This dual mechanism may explain its efficacy in inflammatory pain models where traditional NSAIDs (e.g., ibuprofen) fail.
Q. What formulation strategies improve the bioavailability of this compound?
Ionotropic gelation using polymers like gellan gum and chitosan enhances sustained release. Microbeads prepared via this method demonstrate >80% entrapment efficiency and pH-dependent release profiles, mitigating gastrointestinal side effects associated with immediate-release formulations . Characterization should include swelling index, in vitro dissolution, and stability studies under accelerated conditions (40°C/75% RH).
Advanced Research Questions
Q. How can population pharmacokinetic (PPK) models optimize this compound dosing regimens?
PPK models incorporating covariates like body weight, renal function, and CYP2C9 polymorphism data improve dose individualization. For example, a two-compartment model with first-order absorption validated via visual predictive checks (VPCs) and normalized prediction distribution errors (NPDEs) reliably predicts plasma concentrations . External validation using independent cohorts is critical to ensure model generalizability.
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise from protein binding, metabolite activity, or interspecies differences. To address this:
Q. How do sustained-release formulations of this compound impact pharmacodynamic outcomes in chronic inflammation models?
Evaluate microbead formulations in adjuvant-induced arthritis models, measuring TNF-α, IL-6, and prostaglandin E2 (PGE2) levels over 24-hour intervals. Compare area under the curve (AUC) and peak-trough fluctuations (PTF) against immediate-release formulations. Use repeated-measures ANOVA to assess statistical significance .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Apply nonlinear mixed-effects modeling (NONMEM) for sparse data or Bayesian hierarchical models for small sample sizes. For time-to-event data (e.g., pain relief onset), Cox proportional hazards regression with clustered standard errors accounts for intra-subject correlations . Report confidence intervals and effect sizes to avoid overreliance on p-values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
